molecular formula C17H15BrN2O2 B11052378 7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine

7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine

Katalognummer B11052378
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: SKYIKQCYNXNLIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core substituted with a bromine atom at the 7th position and a 3,5-dimethoxyphenyl group at the nitrogen atom of the 4-amino group. This structural motif is significant due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Wirkmechanismus

The mechanism of action of 7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can inhibit specific enzymes, such as kinases, by binding to their active sites and blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,5-dimethoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity to biological targets .

Eigenschaften

Molekularformel

C17H15BrN2O2

Molekulargewicht

359.2 g/mol

IUPAC-Name

7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C17H15BrN2O2/c1-21-13-8-12(9-14(10-13)22-2)20-16-5-6-19-17-7-11(18)3-4-15(16)17/h3-10H,1-2H3,(H,19,20)

InChI-Schlüssel

SKYIKQCYNXNLIE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.